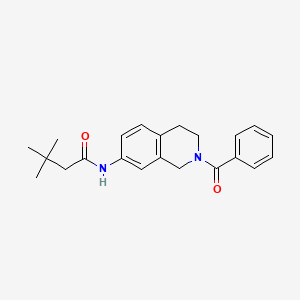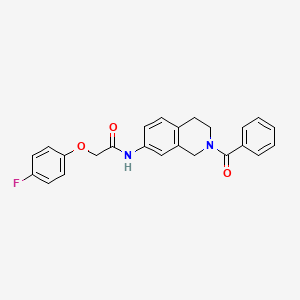![molecular formula C14H23N5O B6501422 3-(propan-2-yl)-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea CAS No. 1235645-32-5](/img/structure/B6501422.png)
3-(propan-2-yl)-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(propan-2-yl)-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a urea backbone, a pyrimidinyl group, and a piperidinyl moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(propan-2-yl)-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea typically involves multiple steps:
Formation of the Piperidinyl Intermediate: The initial step involves the synthesis of the piperidinyl intermediate. This can be achieved by reacting pyrimidine with piperidine under controlled conditions.
Urea Formation: The piperidinyl intermediate is then reacted with isopropyl isocyanate to form the urea derivative. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Final Assembly: The final step involves the coupling of the urea derivative with the appropriate alkylating agent to introduce the propan-2-yl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(propan-2-yl)-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidinyl or piperidinyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(propan-2-yl)-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(propan-2-yl)-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(propan-2-yl)-1-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
3-(propan-2-yl)-1-{[1-(pyrimidin-2-yl)piperazin-4-yl]methyl}urea: Similar structure but with a piperazinyl group instead of a piperidinyl group.
Uniqueness
The uniqueness of 3-(propan-2-yl)-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-propan-2-yl-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c1-11(2)18-14(20)17-10-12-4-8-19(9-5-12)13-15-6-3-7-16-13/h3,6-7,11-12H,4-5,8-10H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUJSCBUTWSLBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1CCN(CC1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
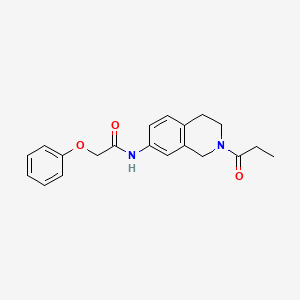
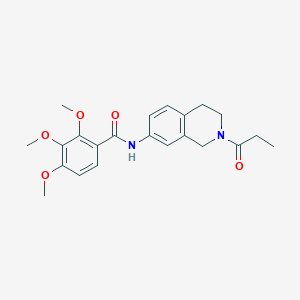
![2-(2,4-dichlorophenoxy)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B6501352.png)
![1-methyl-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6501360.png)
![N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-3-carboxamide](/img/structure/B6501366.png)
![2-(naphthalen-2-yloxy)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide](/img/structure/B6501372.png)
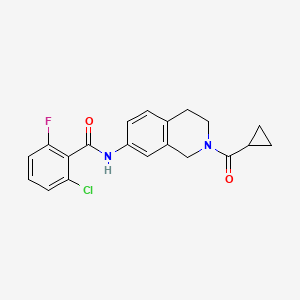
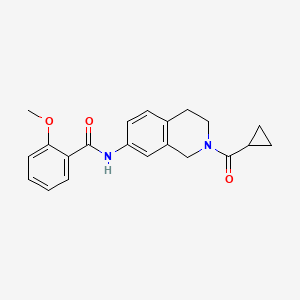

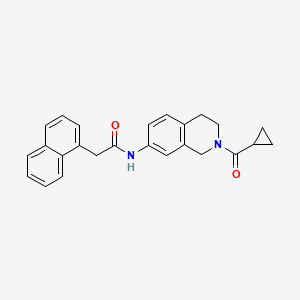

![N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide](/img/structure/B6501408.png)
